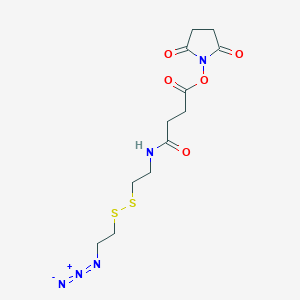

N3-Cystamine-Suc-OSu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[2-(2-azidoethyldisulfanyl)ethylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5S2/c13-16-15-6-8-24-23-7-5-14-9(18)1-4-12(21)22-17-10(19)2-3-11(17)20/h1-8H2,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUENXPTVPBUBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCSSCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3-Cystamine-Suc-OSu: A Trifunctional Linker for Reductively-Cleavable Bioconjugation and Click Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Cystamine-Suc-OSu is a heterobifunctional, cleavable crosslinking reagent that serves as a versatile tool in the fields of bioconjugation, drug delivery, and proteomics. This guide provides a detailed exploration of its mechanism of action, offering insights into its chemical reactivity and biological applications. The molecule incorporates three key functional moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a central disulfide bond susceptible to cleavage by reducing agents, and a terminal azide group for bioorthogonal "click" chemistry. This unique combination of features enables the assembly of complex bioconjugates that can be selectively disassembled under specific reducing conditions, a property of significant interest in the design of advanced therapeutic and diagnostic agents, particularly antibody-drug conjugates (ADCs). This document outlines the fundamental chemistry, provides structured quantitative data, details experimental protocols for its use, and presents visual diagrams of the reaction pathways and experimental workflows.

Core Mechanism of Action

The functionality of this compound is predicated on the sequential or orthogonal reactivity of its three principal components: the NHS ester, the disulfide bond, and the azide group.

1.1. Amine-Reactive Conjugation via the NHS Ester

The N-hydroxysuccinimide ester is a highly efficient activating group for carboxylic acids, enabling their facile reaction with primary amines to form stable amide bonds. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amino groups on biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins, act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the N-hydroxysuccinimide leaving group and form the desired amide linkage.

The efficiency of this conjugation is highly pH-dependent. The amino group must be in its unprotonated, nucleophilic state for the reaction to occur. Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5.[1][2] At lower pH values, the amine is protonated and non-reactive, while at higher pH, the competing hydrolysis of the NHS ester becomes significant, reducing the conjugation efficiency.[1][3]

1.2. Reductive Cleavage of the Disulfide Bond

The central feature of this compound is the cystamine-derived disulfide bond. This bond is stable under general physiological conditions but is readily cleaved in reducing environments through a thiol-disulfide exchange reaction.[4] A key biological reducing agent is glutathione (GSH), a tripeptide present at significantly different concentrations in the intracellular and extracellular environments.

The intracellular cytoplasm maintains a high concentration of GSH (typically 1-10 mM), creating a strongly reducing environment. In contrast, the concentration of GSH in the blood plasma is substantially lower (in the micromolar range, approximately 2-20 µM). This concentration gradient is the basis for the differential stability of the disulfide bond, allowing for the design of bioconjugates that remain intact in systemic circulation but release their payload upon internalization into a cell. The cleavage mechanism involves the nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and the release of the conjugated molecule. A second GSH molecule then reduces the mixed disulfide, regenerating the free thiol on the linker and producing oxidized glutathione (GSSG).

1.3. Bioorthogonal Ligation via the Azide Group

The terminal azide group provides a bioorthogonal handle for further modification using "click chemistry." The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with a terminal alkyne. This reaction is highly efficient, specific, and can be performed in aqueous buffers under mild conditions, making it ideal for the modification of complex biomolecules. The bioorthogonality of the azide and alkyne groups ensures that they do not react with other functional groups present in biological systems, allowing for highly specific and controlled conjugations.

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | 4-(2-((2-Azidoethyl)disulfanyl)ethylamino)-4-oxobutanoic acid succinimidyl ester |

| Molecular Formula | C₁₂H₁₇N₅O₅S₂ |

| Molecular Weight | 375.42 g/mol |

| CAS Number | 1987341-40-1 |

Table 2: NHS Ester Reaction Parameters

| Parameter | Recommended Value/Range | Notes |

| Reaction pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis. |

| Molar Excess of Linker | 5 to 20-fold over protein | Should be optimized for the specific protein and desired degree of labeling. |

| Reaction Buffers | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | To avoid competing reactions with the buffer components. |

| Reaction Time | 30 minutes to 2 hours at room temperature | Can be extended at lower temperatures (e.g., 4°C). |

| Quenching Reagents | 1 M Tris-HCl or Glycine | To stop the reaction by consuming unreacted NHS esters. |

Table 3: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 25 | ~1-2 hours |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 25 | ~30 minutes |

| 8.5 | 25 | ~10 minutes |

| 8.6 | 4 | 10 minutes |

Table 4: Glutathione (GSH) Concentrations in Biological Compartments

| Compartment | Concentration Range | Significance for Disulfide Cleavage |

| Cytoplasm | 1 - 10 mM | Promotes rapid cleavage of the disulfide bond. |

| Blood Plasma | 2 - 20 µM | Disulfide bond is relatively stable, minimizing premature payload release. |

Table 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

| Parameter | Typical Conditions |

| Catalyst | Copper (I) source (e.g., CuSO₄ with a reducing agent) |

| Reducing Agent | Sodium Ascorbate |

| Ligand | THPTA, TBTA (to stabilize Cu(I) and increase reaction rate) |

| Solvent | Aqueous buffers, DMSO, DMF |

| Reaction Temperature | Room Temperature |

Experimental Protocols

3.1. Protocol for Conjugation of this compound to a Protein

This protocol describes the general procedure for labeling a protein with this compound via its NHS ester.

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer) at a pH of 8.0-8.5.

-

The protein concentration should ideally be between 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer using dialysis or a desalting column.

-

-

Linker Preparation:

-

Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the conjugated molecule is light-sensitive.

-

-

Quenching the Reaction:

-

(Optional) Add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

-

3.2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to the azide-functionalized protein from the previous step.

-

Reagent Preparation:

-

Prepare stock solutions of:

-

Copper (II) sulfate (CuSO₄) in water (e.g., 50 mM).

-

A copper-chelating ligand such as THPTA in water (e.g., 50 mM).

-

A reducing agent such as sodium ascorbate in water (e.g., 100 mM). This solution should be prepared fresh.

-

The alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

-

-

-

Click Reaction:

-

To the azide-functionalized protein solution, add the alkyne-containing molecule (typically a 2 to 5-fold molar excess over the protein).

-

In a separate tube, pre-mix the CuSO₄ and ligand solutions.

-

Add the copper/ligand mixture to the protein-alkyne solution. The final copper concentration is typically in the range of 50-500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the final conjugate using appropriate chromatographic techniques such as size-exclusion chromatography or affinity chromatography to remove the copper catalyst, excess reagents, and any unreacted starting materials.

-

3.3. Protocol for Glutathione-Mediated Cleavage of the Disulfide Bond

This protocol describes the in vitro cleavage of the disulfide bond in the purified conjugate.

-

Reagent Preparation:

-

Prepare a stock solution of reduced glutathione (GSH) in an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Cleavage Reaction:

-

Incubate the purified conjugate with a final concentration of 1-10 mM GSH at 37°C.

-

The reaction progress can be monitored over time (e.g., 1, 2, 4, 8, 24 hours) by analyzing aliquots of the reaction mixture.

-

-

Analysis:

-

The cleavage of the conjugate can be analyzed by various techniques, including SDS-PAGE (under reducing and non-reducing conditions), HPLC, or mass spectrometry, to detect the released payload and the protein carrier.

-

Mandatory Visualizations

Caption: Overall mechanism of this compound.

Caption: A typical experimental workflow.

Caption: Drug delivery signaling pathway analogy.

References

- 1. benchchem.com [benchchem.com]

- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. Dissecting the mechanism of protein disulfide isomerase: catalysis of disulfide bond formation in a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of N3-Cystamine-Suc-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Cystamine-Suc-OSu is a heterobifunctional crosslinker of significant interest in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This reagent incorporates three key chemical motifs: a terminal azide (N3) group for click chemistry, a central cystamine unit containing a reducible disulfide bond, and an N-hydroxysuccinimide (OSu) ester for amine-reactive conjugation. This unique combination of functionalities allows for the sequential and specific linkage of biomolecules, making it a valuable tool in the construction of complex biotherapeutics.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and application of this compound, with a focus on its role in ADC development.

Chemical Properties and Data

The chemical properties of this compound are dictated by its constituent functional groups. The NHS ester is susceptible to hydrolysis, a competing reaction to the desired aminolysis. The disulfide bond is stable under physiological conditions but can be cleaved by reducing agents, a feature exploited for drug release within the cellular environment.

| Property | Value | Source |

| Molecular Formula | C12H17N5O5S2 | [1] |

| Molecular Weight | 375.4 g/mol | [1] |

| CAS Number | 1987341-40-1 | [1] |

| Purity | >96% | [1] |

| Appearance | Solid | [2] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | |

| Solubility | Soluble in DMSO and DMF |

Stability and Reactivity Considerations

-

NHS Ester Hydrolysis: N-hydroxysuccinimide esters are prone to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. The rate of hydrolysis is a critical factor to consider during bioconjugation reactions, as it competes with the aminolysis reaction. The half-life of NHS esters can vary from minutes to hours depending on the pH and temperature of the reaction.

-

Disulfide Bond Stability: Disulfide bonds are relatively stable in circulation but can be cleaved by reducing agents such as glutathione (GSH), which is present in higher concentrations inside cells compared to the bloodstream. The stability of the disulfide bond can be influenced by steric hindrance of adjacent groups.

-

Click Chemistry Reactivity: The azide group allows for highly specific and efficient conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.

Synthesis of this compound

Proposed Synthetic Scheme

A potential synthetic route involves three main stages:

-

Mono-acylation of a protected cystamine derivative: To ensure selective reaction at one of the amine groups.

-

Introduction of the azide functionality: Through nucleophilic substitution.

-

Activation of the carboxylic acid to an NHS ester.

A more direct, though potentially lower-yielding, approach could involve the direct acylation of cystamine with succinic anhydride, followed by azidation and NHS ester formation.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization of these protocols is recommended for specific applications.

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

This protocol describes the reaction of the NHS ester moiety of the linker with primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the protein solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the linker stock solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Characterize the resulting azide-functionalized protein to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the linker has a chromophore), mass spectrometry, or by reacting the azide with a fluorescently labeled alkyne and measuring the fluorescence.

Protocol 2: Click Chemistry Conjugation of a Payload to the Azide-Functionalized Protein

This protocol describes the reaction of the azide group on the linker-modified protein with an alkyne-functionalized payload.

Materials:

-

Azide-functionalized protein

-

Alkyne-functionalized payload

-

For CuAAC:

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., TBTA)

-

-

For SPAAC:

-

DBCO- or BCN-functionalized payload

-

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC, HIC)

Procedure (SPAAC):

-

Prepare solutions: Dissolve the azide-functionalized protein in the reaction buffer. Dissolve the DBCO- or BCN-functionalized payload in a compatible solvent (e.g., DMSO).

-

Reaction: Add a 1.5-5 fold molar excess of the payload solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 4°C. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the resulting ADC using an appropriate chromatography method, such as size-exclusion chromatography (SEC) to remove unreacted payload or hydrophobic interaction chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DAR).

-

Characterization: Characterize the final ADC for DAR, aggregation, and purity using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for the synthesis of an ADC using this compound.

Signaling Pathway for ADC Internalization and Drug Release

Caption: Mechanism of action for an ADC with a cleavable disulfide linker.

References

An In-Depth Technical Guide to the Cleavable Disulfide Bond in N3-Cystamine-Suc-OSu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional linker, N3-Cystamine-Suc-OSu, with a core focus on the functionality of its cleavable disulfide bond. This molecule is a versatile tool in bioconjugation, particularly in the development of advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs). Its unique structure, incorporating an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide handle for "click chemistry," and a redox-sensitive disulfide bond, offers a powerful platform for the controlled assembly and disassembly of complex biomolecular architectures.

Core Chemical Structure and Functional Components

This compound is comprised of three key functional moieties, each with a distinct role in bioconjugation strategies:

-

N-hydroxysuccinimide (NHS) Ester: This activated ester provides reactivity towards primary amines, such as the side chain of lysine residues on proteins, enabling the covalent attachment of the linker to a target biomolecule.

-

Azide Group (N3): The terminal azide group is a versatile handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the highly specific and efficient attachment of a second molecule of interest, such as a drug or a fluorescent probe, that has been functionalized with an alkyne or a strained cyclooctyne.

-

Cystamine Core with a Disulfide Bond (-S-S-): At the heart of this linker is a disulfide bond. This bond is relatively stable in the extracellular environment but can be selectively cleaved under reducing conditions, such as those found within the cytoplasm of cells. This feature is pivotal for the triggered release of conjugated payloads.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Functional components of the this compound linker.

The Cleavable Disulfide Bond: Mechanism and Kinetics

The strategic advantage of this compound lies in the conditional lability of its disulfide bond. This bond remains intact in the oxidizing environment of the bloodstream, ensuring the stability of the conjugate in vivo. However, upon internalization into a cell, the disulfide bond is exposed to a highly reducing environment, leading to its cleavage and the release of the conjugated payload.

Mechanism of Cleavage

The cleavage of the disulfide bond is primarily mediated by a thiol-disulfide exchange reaction. The key intracellular reducing agent responsible for this is glutathione (GSH) , a tripeptide that is present in millimolar concentrations within the cytoplasm. The reaction proceeds as follows:

-

A molecule of GSH, in its thiolate form (GS-), acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in the linker.

-

This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the other portion of the linker as a free thiol.

-

A second molecule of GSH then attacks the mixed disulfide, releasing the glutathione-conjugated portion of the linker and forming oxidized glutathione (GSSG).

Enzymes such as thioredoxin (TrX) and glutaredoxin (GRX) can also facilitate the reduction of disulfide bonds.

Unveiling Protein Interactions: An In-depth Technical Guide to Azide-Containing Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide-containing crosslinkers, powerful tools for elucidating protein-protein interactions (PPIs). Understanding these interactions is fundamental to deciphering cellular signaling pathways, validating drug targets, and developing novel therapeutics. Azide-containing crosslinkers offer a versatile approach to covalently capture both stable and transient interactions within the cellular context, providing invaluable insights for researchers in proteomics and drug discovery.

Introduction to Azide-Containing Crosslinkers

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a robust technique for mapping PPIs and providing low-resolution structural information. Azide-containing crosslinkers are a prominent class of reagents in this field, prized for their unique functionalities that enable multi-step, controllable cross-linking experiments.[1][2]

Typically, these reagents are heterobifunctional, possessing two different reactive groups.[1] One end often features a thermally reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues and protein N-termini) under specific pH conditions. The other end contains a photo-activatable group, commonly an aryl azide or a diazirine, which remains inert until exposed to UV light. This two-stage activation allows for precise temporal control over the cross-linking reaction, enabling researchers to "trap" interactions at specific moments.

Furthermore, the azide group itself can serve as a "bioorthogonal handle." This small and stable chemical moiety does not interfere with biological processes and can be specifically targeted through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the selective enrichment of cross-linked proteins or peptides from complex mixtures, significantly enhancing their detection by mass spectrometry.

Types of Azide-Containing Crosslinkers

A variety of azide-containing crosslinkers are available, each with distinct properties tailored for specific applications. Key differentiating features include the type of photo-reactive group, the length of the spacer arm, solubility, and the presence of a cleavable linker.

Succinimidyl-Ester Diazirine (SDA) Reagents

SDA reagents are a popular class of crosslinkers that combine an NHS ester with a diazirine-based photoreactive group. The diazirine moiety offers greater photostability compared to aryl azides and can be efficiently activated by long-wave UV light (330-370 nm), which is less damaging to biological samples. Upon activation, it forms a highly reactive carbene intermediate that can insert into a wide range of amino acid side chains and even the peptide backbone.

SDA crosslinkers come in various forms, differing in spacer arm length and solubility. Non-sulfonated versions are membrane-permeable and suitable for intracellular and intramembrane cross-linking, while sulfonated versions (Sulfo-SDA) are water-soluble and membrane-impermeable, making them ideal for targeting cell-surface proteins. Some SDA reagents also incorporate a disulfide bond in their spacer arm, allowing the cross-link to be cleaved with reducing agents for easier analysis.

Aryl Azide-Based Crosslinkers

Aryl azides (or phenyl azides) are another common type of photo-activatable group. Upon UV irradiation, they form a highly reactive nitrene intermediate. Simple phenyl azides typically require short-wavelength UV light (254-275 nm) for activation, while nitrophenyl azides can be activated with less damaging long-wave UV light (300-460 nm).

Enrichable and MS-Cleavable Azide Crosslinkers

To overcome the challenge of detecting low-abundance cross-linked peptides in complex samples, advanced crosslinkers have been developed that incorporate both an enrichment handle (the azide group for click chemistry) and a mass spectrometry-cleavable bond. A prime example is Azide-A-DSBSO (Azide-tagged, Acid-cleavable DiSuccinimidyl-BisSulfOxide). This reagent features NHS esters for amine reactivity, an azide for enrichment, and a sulfoxide bond that can be specifically cleaved in the mass spectrometer's collision-induced dissociation (CID) cell. This MS-cleavability simplifies the identification of cross-linked peptides from the complex fragmentation spectra.

Quantitative Data Summary

The selection of an appropriate crosslinker is critical for a successful experiment. The tables below summarize key quantitative data for several common azide-containing crosslinkers.

| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Membrane Permeability | Cleavable? | Photo-reactive Group | Amine-reactive Group |

| Sulfosuccinimidyl 4,4'-azipentanoate | Sulfo-SDA | 3.9 | No | No | Diazirine | Sulfo-NHS Ester |

| Succinimidyl 6-(4,4'-azipentanamido)hexanoate | LC-SDA | 12.5 | Yes | No | Diazirine | NHS Ester |

| N-hydroxysuccinimidyl-5-azido-2-nitrobenzoate | ANB-NOS | - | Yes | No | Aryl Azide | NHS Ester |

| (N-hydroxysuccinimidyl)-4-azidosalicylic acid | NHS-ASA | - | Yes | No | Aryl Azide | NHS Ester |

| Azide-tagged, Acid-cleavable DiSuccinimidyl-BisSulfOxide | Azide-A-DSBSO | - | Yes | Yes (MS-cleavable) | - | NHS Ester |

Table 1: Properties of Common Azide-Containing Crosslinkers.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for key experiments involving azide-containing crosslinkers.

General Experimental Workflow for In Vivo Cross-linking and Mass Spectrometry Analysis

The overall process of using azide-containing crosslinkers for in vivo PPI studies followed by mass spectrometry is a multi-step procedure.

Caption: General workflow for in vivo cross-linking mass spectrometry using an azide-containing crosslinker.

Protocol for In Vitro Protein Cross-linking with SDA Reagents

This protocol is adapted for the use of Succinimidyl-ester DiAzirine (SDA) crosslinkers for cross-linking purified proteins in vitro.

Materials:

-

Purified protein(s) in a suitable buffer (e.g., PBS, pH 7-9)

-

SDA or Sulfo-SDA crosslinker

-

Anhydrous DMSO or DMF (for non-sulfonated SDA) or water/PBS (for Sulfo-SDA)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

UV lamp (330-370 nm)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Prepare the protein sample at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.

-

Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of the crosslinker. Dissolve non-sulfonated SDA reagents in anhydrous DMSO or DMF. Dissolve Sulfo-SDA reagents directly in water or PBS.

-

NHS Ester Reaction (Amine Labeling):

-

Add the crosslinker to the protein sample to a final concentration of 0.5-2 mM. For protein concentrations ≥ 5 mg/ml, use a 10-fold molar excess of the crosslinker. For samples < 5 mg/ml, use a 20- to 50-fold molar excess.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

-

-

Quenching: Stop the NHS ester reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove non-reacted and hydrolyzed crosslinker using a desalting column or dialysis to prevent unwanted reactions during photo-activation.

-

Photo-activation (Cross-linking):

-

Place the sample in an open vessel under a UV lamp (330-370 nm). The distance from the lamp will depend on its power.

-

Irradiate for 5-15 minutes. Optimization of the irradiation time may be necessary.

-

-

Analysis: The cross-linked products can now be analyzed by SDS-PAGE, Western blotting, or prepared for mass spectrometry analysis.

Protocol for Cross-linking with Sulfo-SDA and Mass Spectrometry Analysis

This protocol outlines the use of Sulfo-SDA for cross-linking proteins, followed by preparation for mass spectrometry.

Materials:

-

Target protein(s)

-

Cross-linking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8)

-

Sulfo-SDA

-

UV Crosslinker instrument (365 nm)

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Reagents for mass spectrometry sample preparation

Procedure:

-

NHS Ester Reaction:

-

Dissolve the protein(s) in the cross-linking buffer to a concentration of approximately 1 µg/µL.

-

Add Sulfo-SDA to the protein solution. The protein-to-crosslinker ratio may need to be optimized (e.g., 1:0.5 w/w).

-

Incubate the reaction in the dark for 50-60 minutes at room temperature.

-

-

Photo-activation:

-

Expose the sample to UV light at 365 nm. The duration of UV exposure can be varied (e.g., 15, 30, 45, 60 minutes) to optimize the number of cross-links.

-

-

Sample Preparation for Mass Spectrometry:

-

Reduce disulfide bonds in the cross-linked sample with DTT.

-

Alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Acidify the peptide mixture to stop the digestion and prepare it for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Use specialized software (e.g., MeroX, Protein Prospector) to identify the cross-linked peptides from the complex MS/MS data.

-

Signaling Pathway and Logical Relationship Diagrams

Visualizing the application and mechanism of these crosslinkers can aid in understanding their utility.

Capturing a Transient Kinase-Substrate Interaction

Caption: Capturing a transient kinase-substrate interaction using a photo-activatable crosslinker.

Two-Step Reaction Mechanism of NHS-Ester Diazirine Crosslinkers

Caption: The two-step reaction mechanism of a heterobifunctional NHS-ester diazirine crosslinker.

Conclusion

Azide-containing crosslinkers are indispensable tools in modern proteomics and drug discovery. Their unique chemical properties, including photo-activatability and the potential for bioorthogonal click chemistry-based enrichment, provide researchers with a powerful and versatile methodology to capture and identify protein-protein interactions in their native environment. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, scientists can gain deep insights into the complex molecular machinery of the cell, paving the way for new therapeutic interventions.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of N3-Cystamine-Suc-OSu

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N3-Cystamine-Suc-OSu, a heterobifunctional crosslinker, in aqueous buffers. Understanding these core characteristics is paramount for the successful design and execution of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document offers detailed experimental protocols, quantitative data where available, and visual representations of key chemical processes to facilitate its practical application in a laboratory setting.

Core Concepts: Understanding the Functionality of this compound

This compound is a versatile crosslinking reagent featuring three key functional components:

-

An azide group (N3) for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."[1][2]

-

A cystamine core containing a disulfide bond, which can be cleaved by reducing agents, allowing for the controlled release of conjugated molecules.

-

An N-hydroxysuccinimide (NHS) ester (Suc-OSu) that reacts with primary amines on proteins and other biomolecules to form stable amide bonds.[3][]

The inherent chemical properties of these functional groups, particularly the NHS ester, dictate the compound's behavior in aqueous environments.

Solubility Profile

Table 1: Solubility Characteristics of this compound

| Solvent | Solubility | Recommendations and Remarks |

| Aqueous Buffers (e.g., PBS, HEPES) | Low | Direct dissolution in aqueous buffers is generally not recommended due to low solubility. |

| Water-Miscible Organic Solvents (DMSO, DMF) | High | The recommended method is to first dissolve this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to the aqueous reaction mixture. |

Stability in Aqueous Buffers: The Critical Role of the NHS Ester

The stability of this compound in aqueous solutions is primarily governed by the hydrolysis of its NHS ester moiety. This hydrolysis is a competing reaction to the desired amidation with a primary amine. The rate of hydrolysis is significantly influenced by the pH and temperature of the buffer.

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Buffers

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

| 8.0 | Room Temperature | 210 minutes |

| 8.5 | Room Temperature | 180 minutes |

| 9.0 | Room Temperature | 125 minutes |

Data presented is for general NHS esters and specific porphyrin-NHS esters, serving as a close approximation for the behavior of the Suc-OSu moiety in this compound.

The disulfide bond in the cystamine core is generally stable under typical bioconjugation conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Key Reaction Pathways and Workflows

To visually represent the chemical reactions and experimental processes involving this compound, the following diagrams are provided in the DOT language.

Signaling Pathways and Reaction Mechanisms

The primary utility of this compound lies in its ability to link two molecules through distinct chemical reactions.

Competing Hydrolysis of the NHS Ester

A critical consideration during bioconjugation is the competing hydrolysis of the NHS ester, which deactivates the molecule for amine coupling.

Disulfide Bond Cleavage

The disulfide bond within the cystamine core provides a mechanism for cleaving the conjugated molecules.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

-

Solvent Selection : Use anhydrous (dry) DMSO or DMF. The presence of water can cause premature hydrolysis of the NHS ester.

-

Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolution : Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock solution concentration (e.g., 10-50 mM).

-

Mixing : Vortex or sonicate briefly to ensure complete dissolution.

-

Storage : Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. An aqueous solution of the NHS ester should be used immediately after preparation.

General Protocol for Protein Labeling with this compound

-

Buffer Preparation : Prepare a suitable reaction buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5. Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.

-

Protein Preparation : If the protein of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

-

Reaction Setup : Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point, but this should be optimized for the specific application. The final concentration of the organic solvent should ideally be kept below 10%.

-

Incubation : Incubate the reaction mixture for 1 to 4 hours at room temperature or at 4°C. The lower temperature can help to minimize hydrolysis.

-

Quenching (Optional) : To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris or glycine at a final concentration of 20-50 mM) can be added.

-

Purification : Remove unreacted crosslinker and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol for Assessing the Stability of the NHS Ester

-

Buffer Preparation : Prepare a series of aqueous buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

-

Reaction Setup : Add a known concentration of the this compound stock solution to each buffer and incubate at a controlled temperature (e.g., 4°C or room temperature).

-

Monitoring Hydrolysis : At various time points, take an aliquot of the reaction mixture. The extent of NHS-ester hydrolysis can be monitored spectrophotometrically by measuring the increase in absorbance at 260-280 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.

-

Data Analysis : Plot the absorbance versus time to determine the rate of hydrolysis and the half-life of the NHS ester under each condition.

Conclusion

The successful application of this compound in bioconjugation is critically dependent on a thorough understanding of its solubility and stability in aqueous environments. While sparingly soluble directly in aqueous buffers, its utility is unlocked through the use of organic stock solutions. The stability of the crucial NHS ester is a function of pH and temperature, with hydrolysis being a significant competing reaction at higher pH values. By carefully controlling the reaction conditions as outlined in this guide, researchers can maximize conjugation efficiency and achieve reproducible results in their drug development and research endeavors.

References

N3-Cystamine-Suc-OSu: A Technical Guide to a Versatile Bioconjugation Reagent

For Researchers, Scientists, and Drug Development Professionals

N3-Cystamine-Suc-OSu is a heterobifunctional crosslinker that serves as a critical tool in bioconjugation and is particularly prominent in the development of antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of its molecular characteristics, structure, and its application in creating targeted therapeutics. Detailed experimental protocols for its use and the subsequent analysis of the resulting conjugates are also presented.

Core Molecular Attributes

This compound is meticulously designed with three key functional components: an N-hydroxysuccinimide (NHS) ester, a cleavable disulfide bond within a cystamine core, and a terminal azide group. This trifecta of functionalities enables a sequential and controlled approach to bioconjugation.

| Property | Value | Source(s) |

| Molecular Formula | C12H17N5O5S2 | [1] |

| Molecular Weight | 375.4 g/mol | [1] |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 4-[2-(2-azidoethyldisulfanyl)ethylamino]-4-oxobutanoate | |

| CAS Number | 1987341-40-1 | [1] |

| Appearance | Solid | |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [2] |

Molecular Structure and Functional Components

The unique architecture of this compound underpins its utility in constructing advanced bioconjugates.

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial, stable covalent attachment of the linker to a biomolecule, most commonly to the primary amines on lysine residues of an antibody. This reaction forms a robust amide bond.

-

Cystamine Core with Disulfide Bond: The central disulfide bond is a cleavable element. It remains stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment of target cells, where concentrations of glutathione are significantly higher. This targeted release is a cornerstone of modern ADC design.

-

Azide (N3) Group: This terminal group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly efficient and specific attachment of a payload molecule that has been functionalized with an alkyne group.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Conjugation of this compound to an Antibody via NHS Ester Reaction

This protocol outlines the steps for the initial attachment of the linker to an antibody.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., desalting column)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is free of amine-containing stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer.

-

Adjust the antibody concentration to 2.5-10 mg/mL in the Reaction Buffer.

-

-

Linker Preparation:

-

Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 10 to 20-fold molar excess of the linker to the antibody.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment

This protocol describes the "click" reaction to attach an alkyne-functionalized payload to the azide-modified antibody.

Materials:

-

Azide-modified antibody from Protocol 1

-

Alkyne-functionalized payload

-

Copper(II) sulfate (CuSO4)

-

Reducing Agent: Sodium ascorbate

-

Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Aqueous buffer (e.g., PBS)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the alkyne-payload, CuSO4, sodium ascorbate, and the copper ligand in an appropriate solvent. For aqueous reactions, THPTA is the preferred ligand.

-

-

Click Reaction Mixture:

-

In a microcentrifuge tube, combine the azide-modified antibody and the alkyne-payload (typically a 4-50 fold excess relative to the antibody).

-

Prepare a premix of CuSO4 and the ligand. A common ratio is 1:5 of CuSO4 to ligand.

-

Add the CuSO4/ligand premix to the antibody-payload mixture. The final concentration of copper is typically in the range of 0.25-1 mM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of approximately 5 mM.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate to remove the catalyst, excess payload, and other reagents. This can be achieved through size exclusion chromatography or dialysis.

-

Protocol 3: In Vitro Disulfide Bond Cleavage Assay

This assay simulates the intracellular environment to verify the cleavability of the disulfide linker.

Materials:

-

Purified antibody-drug conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Analytical method for separation and detection (e.g., LC-MS)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC in PBS (e.g., 1 mg/mL).

-

Freshly prepare a stock solution of GSH in PBS (e.g., 100 mM).

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, add the ADC solution.

-

Add the GSH stock solution to a final concentration that mimics intracellular levels (typically 1-10 mM).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Quench the reaction immediately, for instance, by adding an equal volume of a solution that will stop the reaction (e.g., by altering the pH or adding a quenching agent).

-

-

Analysis:

-

Analyze the samples from each time point by LC-MS to quantify the amount of intact ADC and the released payload. This data will allow for the determination of the linker's cleavage kinetics.

-

Visualizing the Workflow and Signaling Pathway

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for creating an ADC with this compound and the subsequent intracellular signaling pathway leading to payload release and cell death.

Caption: Experimental workflow for the synthesis of an ADC using this compound.

Caption: Intracellular pathway of an ADC leading to targeted cell death.

References

Methodological & Application

Application Notes and Protocols for N3-Cystamine-Suc-OSu in Protein Complex Crosslinking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the trifunctional, cleavable crosslinking reagent, N3-Cystamine-Suc-OSu, to study protein-protein interactions within complex biological samples. This reagent incorporates an NHS ester for amine-reactive crosslinking, a central disulfide bond for cleavability, and a terminal azide group for the enrichment of crosslinked peptides via click chemistry.

Principle of this compound Crosslinking

The this compound crosslinker facilitates a multi-step workflow for the identification of interacting proteins. The N-hydroxysuccinimide (NHS) ester functional groups react with primary amines (lysine side chains and N-termini) on proximal proteins, forming stable amide bonds. Following crosslinking, enzymatic digestion of the protein complex generates a mixture of peptides, including crosslinked peptides. The incorporated azide moiety allows for the specific enrichment of these crosslinked peptides from the complex mixture using copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." The disulfide bond within the cystamine core can be cleaved using reducing agents, which simplifies the mass spectrometry analysis by separating the linked peptides.

Data Presentation: Quantitative Parameters for Crosslinking

Successful crosslinking is dependent on optimizing several key parameters. The following table provides a summary of typical starting concentrations and conditions, which should be optimized for each specific protein complex.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. |

| Crosslinker:Protein Molar Ratio | 20:1 to 100:1 | Lower ratios may be sufficient for highly purified, concentrated samples. |

| Reaction Buffer | Phosphate, HEPES, or Bicarbonate/Carbonate buffer | pH 7.2 - 8.5. Avoid amine-containing buffers like Tris. |

| Reaction Temperature | 4 - 25°C | Lower temperatures can help maintain complex stability. |

| Reaction Time | 30 - 120 minutes | Optimization is critical to avoid over-crosslinking and aggregation. |

| Quenching Reagent Concentration | 20 - 100 mM | Tris or Glycine can be used to quench the reaction. |

| Reducing Agent for Cleavage | 10 - 50 mM DTT or TCEP | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). |

Experimental Protocols

Protocol 1: In Vitro Crosslinking of a Purified Protein Complex

This protocol outlines the crosslinking of a purified protein complex in solution.

Materials:

-

Purified protein complex in a suitable buffer (e.g., PBS or HEPES, pH 7.5)

-

This compound crosslinker

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reducing sample buffer for SDS-PAGE

Procedure:

-

Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 25 mM.

-

Crosslinking Reaction:

-

To your protein complex solution (e.g., 1 mg/mL), add the this compound stock solution to achieve the desired final molar excess (e.g., 50-fold molar excess).

-

Mix gently by pipetting and incubate the reaction for 60 minutes at room temperature.

-

-

Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Analysis of Crosslinking:

-

Analyze the crosslinking efficiency by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species.

-

A non-crosslinked control (with DMSO only) should be run in parallel.

-

Protocol 2: Enrichment of Crosslinked Peptides via Click Chemistry

This protocol describes the enrichment of azide-tagged peptides following enzymatic digestion.

Materials:

-

Crosslinked and quenched protein sample from Protocol 1

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Alkyne-functionalized affinity resin (e.g., alkyne-agarose or magnetic beads)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent for Cu(I) (e.g., Sodium Ascorbate, THPTA)

-

Wash buffers (e.g., high salt, low salt, 80% acetonitrile)

-

Elution buffer with a reducing agent (e.g., 50 mM DTT in 50 mM ammonium bicarbonate)

Procedure:

-

Protein Denaturation and Digestion:

-

Denature the crosslinked protein sample in 8 M urea.

-

Reduce disulfide bonds (within proteins, not the crosslinker at this stage) with 10 mM DTT for 1 hour at 37°C.

-

Alkylate cysteine residues with 55 mM iodoacetamide for 45 minutes in the dark.

-

Dilute the sample 4-fold with 50 mM ammonium bicarbonate and digest with trypsin overnight at 37°C.

-

-

Click Chemistry Reaction:

-

Acidify the peptide mixture and desalt using a C18 solid-phase extraction cartridge.

-

Lyophilize the peptides.

-

Resuspend the peptides in a reaction buffer suitable for click chemistry.

-

Add the alkyne-functionalized affinity resin, CuSO4, and a copper-reducing agent.

-

Incubate for 1-4 hours at room temperature to covalently link the azide-tagged peptides to the resin.

-

-

Washing and Elution:

-

Wash the resin extensively to remove non-specifically bound peptides. This typically involves sequential washes with high salt buffer, low salt buffer, and organic solvent (e.g., 80% acetonitrile).

-

Elute the enriched crosslinked peptides by incubating the resin with an elution buffer containing a reducing agent (e.g., 50 mM DTT) to cleave the disulfide bond within the this compound crosslinker.

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the eluate and desalt the cleaved peptides using a C18 tip or cartridge.

-

The sample is now ready for LC-MS/MS analysis.

-

Visualizations

Caption: Experimental workflow for protein crosslinking using this compound.

Application Notes and Protocols for N3-Cystamine-Suc-OSu Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Cystamine-Suc-OSu is a versatile crosslinker containing an azide group for click chemistry applications and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines. The NHS ester reacts with primary amines on proteins, peptides, antibodies, or other biomolecules to form stable amide bonds. This reaction is highly dependent on the reaction conditions, particularly the buffer composition and pH. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce conjugation efficiency.[1][2] Optimizing the reaction buffer is therefore critical to maximize the yield of the desired conjugate while minimizing side reactions. These application notes provide detailed protocols and guidance for achieving optimal conjugation efficiency.

Key Reaction Parameters and Buffer Conditions

The success of the this compound conjugation reaction is critically dependent on several factors. Careful optimization of these parameters is essential to ensure high yields and reproducibility.

pH

The pH of the reaction buffer is the most crucial parameter for efficient conjugation. The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][3][4] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester. However, at higher pH values, the rate of hydrolysis of the NHS ester also increases significantly, which can lead to lower conjugation yields. For most applications, a pH of 8.3-8.5 is considered optimal.

Buffer Type

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are generally not recommended as they will compete with the target molecule for reaction with the NHS ester.

Recommended Buffers:

-

Phosphate Buffered Saline (PBS)

-

Sodium Bicarbonate Buffer

-

Sodium Borate Buffer

-

HEPES Buffer

Solvent for this compound

This compound, like many NHS esters, may have limited solubility in aqueous buffers. It is recommended to first dissolve the reagent in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture. It is crucial to use amine-free DMF to prevent premature reaction of the NHS ester.

Reaction Concentration, Time, and Temperature

The concentration of the reactants can influence the reaction rate. Higher concentrations of the amine-containing molecule can favor the conjugation reaction over hydrolysis. The reaction is typically carried out for 1-4 hours at room temperature or overnight at 4°C. Lower temperatures can help to minimize the rate of NHS ester hydrolysis.

Molar Ratio of Reactants

To ensure efficient conjugation, a molar excess of this compound over the amine-containing molecule is generally recommended. A starting point for optimization is a 5- to 20-fold molar excess of the NHS ester. The optimal ratio will depend on the specific properties of the target molecule and the desired degree of labeling.

Data Presentation: Summary of Recommended Reaction Conditions

| Parameter | Recommended Range | Optimal | Notes |

| pH | 7.2 - 8.5 | 8.3 - 8.5 | Critical for balancing amine reactivity and NHS ester stability. |

| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate | Avoid buffers containing primary amines (e.g., Tris). |

| This compound Solvent | Anhydrous DMSO or DMF | Anhydrous DMSO | Ensure solvent is high-purity and amine-free. |

| Reaction Temperature | 4°C - Room Temperature | 4°C or Room Temperature | Lower temperatures can reduce the rate of hydrolysis. |

| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | To be optimized | Monitor reaction progress if possible. |

| Molar Ratio (NHS:Amine) | 5:1 to 20:1 | To be optimized | Higher excess can drive reaction but may require more purification. |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general procedure for conjugating this compound to a protein. The amounts and concentrations should be adjusted based on the specific protein and desired scale.

Materials:

-

Protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 8.3)

-

This compound

-

Anhydrous DMSO

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Calculate the Required Volume of NHS Ester: Determine the desired molar excess of this compound. Calculate the volume of the stock solution needed to achieve this molar ratio.

-

Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the azide group is to be used with light-sensitive click chemistry reagents later.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the unreacted this compound and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Labeling of an Amine-Modified Oligonucleotide

This protocol describes the labeling of an amine-modified oligonucleotide with this compound.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3

-

Ethanol

-

3 M Sodium Acetate

-

Nuclease-free water

Procedure:

-

Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer.

-

Prepare the this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature.

-

Purification:

-

Add 3 volumes of cold ethanol and 1/10 volume of 3 M Sodium Acetate.

-

Incubate at -20°C for 30 minutes to precipitate the oligonucleotide.

-

Centrifuge to pellet the oligonucleotide.

-

Wash the pellet with 70% ethanol.

-

Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

-

Visualizations

Caption: Experimental workflow for this compound conjugation.

Caption: Chemical reaction pathway for NHS ester conjugation.

References

Application Note: Quenching the N3-Cystamine-Suc-OSu Crosslinking Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N3-Cystamine-Suc-OSu crosslinker is a versatile reagent used in bioconjugation and drug development. Its structure incorporates three key functionalities: an azide (N3) group for click chemistry, a cystamine-derived disulfide bond for cleavability under reducing conditions, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines.[1][2] The NHS ester moiety (-OSu) reacts efficiently with primary amines (-NH₂) on proteins, such as the side chain of lysine residues or the N-terminus, to form stable amide bonds.[3][4]

A critical step in any crosslinking procedure is the termination, or "quenching," of the reaction. Quenching deactivates any excess, unreacted NHS ester groups on the crosslinker. This step is essential to prevent the crosslinker from reacting non-specifically with other primary amine-containing molecules in subsequent experimental steps, which could lead to unintended conjugates, high background signals, and unreliable results.[5] This document provides a detailed guide to the methods and protocols for effectively quenching the this compound crosslinking reaction.

Mechanism of NHS Ester Reaction and Quenching

The crosslinking reaction occurs when the primary amine of a biomolecule performs a nucleophilic attack on the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.

To quench the reaction, a high concentration of a small molecule containing a primary amine is added. This quenching reagent competes with any remaining target sites and rapidly reacts with all excess NHS esters, rendering them inert. The most common quenching agents include Tris, glycine, and hydroxylamine.

An alternative quenching strategy is to intentionally promote the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water, which regenerates the carboxyl group and releases NHS. The rate of this hydrolysis reaction is highly dependent on pH, increasing significantly as the pH becomes more alkaline.

References

Application Note: Sample Preparation for Mass Spectrometry using N3-Cystamine-Suc-OSu

Audience: Researchers, scientists, and drug development professionals.

Introduction

N3-Cystamine-Suc-OSu is a versatile, multi-functional reagent designed for the study of protein-protein interactions and protein structure using mass spectrometry. This innovative crosslinker incorporates three key functionalities:

-

An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (lysine residues and N-termini) on proteins, forming stable amide bonds.

-

A central, cleavable cystamine group containing a disulfide bond. This allows for the separation of crosslinked peptides under reducing conditions, simplifying data analysis.

-

A terminal azide (N3) group that serves as a bio-orthogonal handle for "click chemistry." This enables the selective enrichment of crosslinked peptides from complex biological samples, significantly enhancing their detection by mass spectrometry.

This application note provides a detailed protocol for the use of this compound in a typical crosslinking mass spectrometry (XL-MS) workflow, from protein labeling to sample preparation for LC-MS/MS analysis.

Experimental Workflow

The overall experimental workflow for using this compound is depicted below. It involves protein crosslinking, enzymatic digestion, enrichment of azide-tagged peptides via click chemistry, and subsequent sample preparation for mass spectrometry analysis.

Caption: Overall experimental workflow for XL-MS using this compound.

Chemical Principles

The chemical reactions underlying the use of this compound are illustrated in the following diagram.

Caption: Key chemical reactions in the this compound workflow.

Materials and Reagents

Reagents:

-

This compound

-

Protein sample (purified protein complex or cell lysate)

-

Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing Agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation Agent: 200 mM Iodoacetamide (IAA)

-

Protease: Trypsin, sequencing grade

-

Click Chemistry Reagents:

-

Alkyne-Biotin conjugate

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (freshly prepared)

-

-

Affinity Purification:

-

Streptavidin-coated magnetic beads

-

Wash Buffer A: 1% SDS in PBS

-

Wash Buffer B: 6 M Urea in PBS

-

Wash Buffer C: PBS

-

-

Elution Buffer: Formic acid (FA)

-

Solvents: Acetonitrile (ACN), Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), Water (LC-MS grade)

Equipment:

-

Thermomixer or incubator

-

Magnetic rack for bead separation

-

Centrifuge

-

Lyophilizer (SpeedVac)

-

C18 StageTips for desalting

-

LC-MS/MS system

Detailed Experimental Protocols

Protocol 1: Protein Crosslinking

-

Prepare Protein Sample:

-

Ensure the protein sample is in an amine-free buffer (e.g., PBS or HEPES).

-

Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

-

-

Prepare Crosslinker Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 25 mM.

-

-

Crosslinking Reaction:

-

Add the this compound stock solution to the protein sample to achieve a final molar excess of 20-50 fold over primary amines.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

-

Quench Reaction:

-

Add Quenching Buffer to a final concentration of 50 mM Tris.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

-

Protocol 2: Protein Digestion

-

Denaturation:

-

Add Denaturation Buffer to the crosslinked protein sample to a final urea concentration of 8 M.

-

-

Reduction:

-

Add DTT to a final concentration of 10 mM.

-

Incubate for 30 minutes at 37°C.

-

-

Alkylation:

-

Add IAA to a final concentration of 20 mM.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Dilution and Digestion:

-

Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.

-

Add trypsin at a 1:50 (w/w) ratio (trypsin:protein).

-

Incubate overnight at 37°C.

-

-

Acidification:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Protocol 3: Enrichment of Azide-Labeled Peptides

-

Prepare Click Chemistry Reagents:

-

Prepare stock solutions: 50 mM CuSO4, 100 mM THPTA, 500 mM sodium ascorbate (freshly prepared), and 10 mM Alkyne-Biotin in DMSO.

-

-

Click Reaction:

-

To the digested peptide mixture, add Alkyne-Biotin to a final concentration of 100 µM.

-

Add THPTA to a final concentration of 1 mM.

-

Premix CuSO4 and sodium ascorbate stock solutions. Add this mixture to the peptide solution to final concentrations of 1 mM CuSO4 and 5 mM sodium ascorbate to initiate the reaction.

-

Incubate for 1-2 hours at room temperature.

-

-

Affinity Purification:

-

Equilibrate streptavidin magnetic beads according to the manufacturer's instructions.

-

Add the peptide mixture to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation.

-

Wash the beads sequentially with Wash Buffer A, Wash Buffer B, and Wash Buffer C.

-

-

Elution:

-

Elute the biotinylated peptides from the beads by incubating with 50% ACN, 0.1% FA.

-

Protocol 4: Sample Preparation for LC-MS/MS

-

Cleavage of Disulfide Bond:

-

Dry the eluted peptides in a lyophilizer.

-

Resuspend the peptides in 100 mM Tris-HCl, pH 8.5 containing 20 mM DTT.

-

Incubate for 1 hour at 56°C to cleave the disulfide bond.

-

-

Final Sample Cleanup:

-

Acidify the sample with formic acid.

-

Desalt the peptides using a C18 StageTip.

-

Elute the peptides with 50% ACN, 0.1% FA.

-

Dry the sample and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% FA in water).

-

Data Presentation

The following table provides a template for summarizing the quantitative data expected from a typical experiment using this compound. Users should replace the example values with their own experimental results.

| Parameter | Expected Value | Notes |

| Protein Labeling Efficiency | > 80% | Determined by mass shift in intact protein MS analysis. |

| Peptide Enrichment Fold-Change | 10-50 fold | Ratio of azide-labeled peptides before and after enrichment. |

| Number of Identified Crosslinks | Varies | Dependent on protein complexity and instrument sensitivity. |

| Cleavage Efficiency | > 95% | Determined by monitoring the disappearance of the intact crosslinked peptide signal and the appearance of the cleaved products. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Protein Labeling Efficiency | Inactive NHS ester due to hydrolysis. | Prepare this compound stock solution fresh in anhydrous solvent. |

| Presence of primary amines in the reaction buffer. | Use an amine-free buffer like PBS or HEPES. | |

| Low Yield of Enriched Peptides | Inefficient click chemistry reaction. | Prepare sodium ascorbate solution fresh. Ensure optimal concentrations of all click reagents. |

| Incomplete binding to streptavidin beads. | Ensure beads are properly equilibrated and have sufficient binding capacity. | |

| Poor Identification of Crosslinks | Low abundance of crosslinked peptides. | Optimize the crosslinker-to-protein ratio. Ensure efficient enrichment. |

| Incomplete cleavage of the disulfide bond. | Ensure sufficient concentration and incubation time with the reducing agent. | |

| High Background of Non-crosslinked Peptides | Inefficient washing during affinity purification. | Increase the stringency and number of washes. |

Application Notes and Protocols for N3-Cystamine-Suc-OSu Workflow in Structural Proteomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the N3-Cystamine-Suc-OSu cross-linker in structural proteomics workflows. This reagent is a trifunctional, cleavable cross-linker designed for the study of protein-protein interactions (PPIs) and protein structures. It features an amine-reactive N-hydroxysuccinimide (NHS) ester for covalent linkage to lysine residues, a disulfide bond that is cleavable by reducing agents, and an azide group for the enrichment of cross-linked peptides via click chemistry.

Principle of the Workflow

The this compound workflow enables the capture of protein interactions in their native state, followed by the specific enrichment and identification of the cross-linked peptides by mass spectrometry. The azide handle allows for the bioorthogonal ligation to an alkyne-tagged reporter, such as biotin, facilitating highly specific enrichment from complex biological samples. The cleavable disulfide bond simplifies data analysis by allowing the separation of the cross-linked peptides during mass spectrometry, aiding in their identification.

Key Applications

-

Mapping Protein-Protein Interaction Networks: Elucidate novel and transient protein interactions within cells or tissues.

-

Structural Elucidation of Protein Complexes: Provide distance constraints for the computational modeling of protein complex structures.

-

Studying Conformational Changes: Investigate changes in protein structure and interactions in response to stimuli, drug treatment, or disease states.

-

Target Engagement and Drug Discovery: Identify the cellular targets of therapeutic compounds and understand their mechanism of action.

Experimental Workflow Overview

The overall experimental workflow for utilizing this compound in structural proteomics is depicted below.

Detailed Experimental Protocols

The following protocols are adapted from established workflows for azide-tagged, cleavable cross-linkers and should be optimized for your specific biological system and experimental goals.

Protocol 1: In vivo Cross-linking in Mammalian Cells

-

Cell Culture: Grow mammalian cells to 70-80% confluency in appropriate culture medium.

-

Cross-linker Preparation: Prepare a fresh stock solution of this compound in a water-miscible solvent such as DMSO (e.g., 100 mM).

-

Cross-linking Reaction: